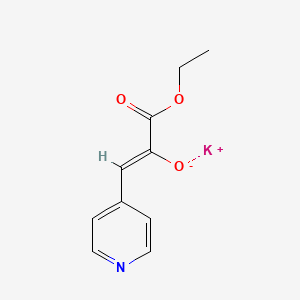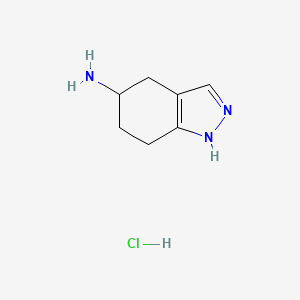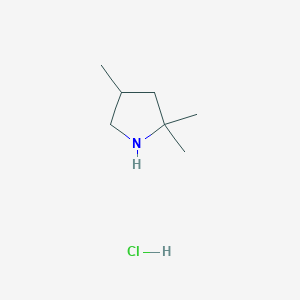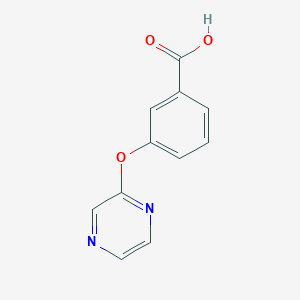
3-(4-Iodophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Iodophenoxy)pyrrolidine hydrochloride, commonly referred to as 3-IPH, is a chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 437.9 g/mol and a melting point of 158-160°C. 3-IPH is soluble in water, ethanol, and methanol, and is stable under normal laboratory conditions. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology due to its unique properties.
Applications De Recherche Scientifique
3-IPH has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a fluorescent probe for imaging and monitoring of biochemical reactions. It has also been used in the study of enzyme kinetics and in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-IPH is not well understood. It is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It is also believed to act as an agonist of certain G-protein coupled receptors, which may explain its role in the synthesis of certain pharmaceuticals.
Biochemical and Physiological Effects
3-IPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes involved in the metabolism of fatty acids, which can lead to the accumulation of fatty acids in cells. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which can lead to the inhibition of certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-IPH in lab experiments include its low cost, its stability under normal laboratory conditions, and its wide range of applications. The main limitation of using 3-IPH is its lack of specificity, as it can inhibit the activity of both enzymes and G-protein coupled receptors.
Orientations Futures
For 3-IPH research include the development of more specific inhibitors of enzymes and G-protein coupled receptors, the development of more efficient synthesis methods, and the exploration of its potential use in drug development. Additionally, more research is needed to understand its biochemical and physiological effects and to identify potential therapeutic uses.
Propriétés
IUPAC Name |
3-(4-iodophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCDLDAVLARFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220019-06-6 | |
| Record name | Pyrrolidine, 3-(4-iodophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Diazaspiro[4.5]decan-3-one](/img/structure/B1395335.png)

![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395338.png)



![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1395343.png)



![7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395351.png)


![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)